Bienvenue dans la boutique en ligne BenchChem!

Pelrinone hydrochloride

Antithrombotic In Vivo Thrombosis Model Platelet Aggregation

Pelrinone hydrochloride is a selective PDE3 inhibitor with dual cardiotonic and antithrombotic activities validated in canine coronary thrombosis models (thrombus mass reduced to 21.3±8.3 mg vs. vehicle 32.0±5.8 mg at 5.0 mg/kg i.v.). Defined IC50 values for collagen- (13.3 µM) and arachidonic acid-induced (2.8 µM) platelet aggregation enable precise in vitro experimental design. Characterized across six species with distinct human elimination t½ (1–2 h vs. 8–10 h in rodents/dogs), it serves as a reference for IVIVE model validation. Its adenosine-dependent platelet inhibition distinguishes it from other PDE3 inhibitors, and its synergy with α2-adrenergic antagonists (thrombus mass: 1.0±0.5 mg with yohimbine) supports combination antithrombotic research.

Molecular Formula C12H12ClN5O
Molecular Weight 277.71 g/mol
CAS No. 89232-84-8
Cat. No. B1679216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePelrinone hydrochloride
CAS89232-84-8
SynonymsPelrinone hydrochloride
Molecular FormulaC12H12ClN5O
Molecular Weight277.71 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=O)N1)C#N)NCC2=CN=CC=C2.Cl
InChIInChI=1S/C12H11N5O.ClH/c1-8-16-11(10(5-13)12(18)17-8)15-7-9-3-2-4-14-6-9;/h2-4,6H,7H2,1H3,(H2,15,16,17,18);1H
InChIKeyAVVVYDOYYJBULZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pelrinone Hydrochloride (CAS 89232-84-8): PDE3 Inhibitor and Cardiotonic Agent for Antithrombotic and Inotropic Research


Pelrinone hydrochloride (CAS 89232-84-8), also designated AY-28,768, is the hydrochloride salt form of a synthetic pyrimidine derivative that functions as a selective phosphodiesterase III (PDE3) inhibitor [1]. This compound is classified as an amrinone-class cardiotonic agent and exhibits dual pharmacological activities: positive inotropic effects on cardiac muscle and antithrombotic properties via inhibition of platelet aggregation and white thrombus formation [1][2]. The compound has been studied in Phase II clinical trials for heart failure and extensively characterized in preclinical thrombosis models [3]. Its molecular structure consists of a 2-methylpyrimidone core with a pyridinylmethylamino substituent and a carbonitrile group at the 5-position, with the hydrochloride salt providing enhanced aqueous solubility for research applications .

Why Pelrinone Hydrochloride Cannot Be Generically Substituted: Chemical, Pharmacological, and Species-Specific Distinctions


Pelrinone hydrochloride belongs to the pyrimidinone class of PDE3 inhibitors, yet direct substitution with other PDE3 inhibitors—such as milrinone or AY-31,390—is scientifically unsupportable due to quantitative differences in platelet aggregation inhibitory potency, species-specific pharmacokinetic profiles, and differential sensitivity to adenosine modulation [1][2]. Pelrinone exhibits a distinct IC50 profile across multiple platelet aggregation agonists compared to milrinone and AY-31,390, and its antithrombotic efficacy in canine models follows a different dose-response relationship [1]. Furthermore, pelrinone's metabolic stability varies dramatically between species, with human elimination half-life averaging 1–2 hours compared to 8–10 hours in rodents and dogs, a characteristic that may not be shared by in-class analogs [2]. These verifiable distinctions preclude the assumption that other PDE3 inhibitors can serve as functional replacements in experimental or therapeutic contexts.

Pelrinone Hydrochloride: Quantitative Comparator Evidence for Scientific Selection and Procurement


Antithrombotic Efficacy in Canine Coronary Thrombosis: Pelrinone vs. Zomepirac and Vehicle Control

In a direct head-to-head comparison using a canine model of electrically-induced coronary endothelial injury, pelrinone (5.0 mg/kg i.v.) reduced thrombus mass to 21.3 ± 8.3 mg compared to 10.3 ± 3.3 mg for the positive control zomepirac (10 mg/kg i.v.) and 32.0 ± 5.8 mg for vehicle-treated animals [1]. Pelrinone decreased the incidence of complete coronary occlusion to 50%, whereas zomepirac reduced occlusion incidence to 37.5%, and vehicle-treated animals exhibited a 90% occlusion rate [1]. Additionally, pelrinone inhibited platelet aggregation to collagen by 80%, to ADP by 54%, and to arachidonic acid by 87% of baseline [1]. This study also demonstrated that co-administration of pelrinone with the α2-adrenergic antagonist yohimbine further reduced thrombus mass to 1.0 ± 0.5 mg and completely eliminated coronary occlusion (0% incidence) [1].

Antithrombotic In Vivo Thrombosis Model Platelet Aggregation

Comparative Platelet Aggregation Inhibition: Pelrinone vs. Milrinone and AY-31,390

A direct comparative study evaluated pelrinone (AY-28,768), milrinone, and AY-31,390 in human platelet aggregatory systems [1]. Pelrinone inhibited arachidonic acid-induced platelet aggregation with an IC50 of 2.8 µM, compared to 2.1 µM for milrinone and 0.18 µM for AY-31,390 [1]. For collagen-induced aggregation, pelrinone's IC50 was 13.3 µM, milrinone's was 5.4 µM, and AY-31,390's was 0.54 µM [1]. Pelrinone exhibited IC50 values of 18.6 µM for epinephrine (second phase) and 11.8 µM for ADP (second phase) [1]. Notably, the inhibitory effect of pelrinone was partially reversed by pretreatment with adenosine deaminase, whereas milrinone showed greater reversal and AY-31,390 demonstrated minimal loss of activity [1].

Platelet Aggregation PDE3 Inhibition In Vitro Pharmacology

Species-Dependent Pharmacokinetics: Human vs. Rodent and Canine Elimination Half-Life

A cross-species pharmacokinetic study characterized pelrinone's metabolic disposition in mouse, rat, rabbit, dog, monkey, and human subjects [1]. In humans, the elimination half-life (t1/2) of pelrinone averaged 1–2 hours following escalating oral or i.v. doses, and this value was independent of dose [1]. In contrast, the t1/2 in rodents and dogs ranged from 8–10 hours after higher doses, representing a 4- to 10-fold longer elimination phase compared to humans [1]. Pelrinone demonstrated moderate binding to human serum proteins and weak binding to serum proteins from animal species [1]. Additionally, no metabolites were detected in dog and human urine, whereas small amounts of unconjugated metabolites were excreted in mouse and rat urine, indicating species-specific metabolic pathways [1].

Pharmacokinetics Drug Metabolism Species Comparison

Radiochemical Purity and Synthesis Yield: [14C]Pelrinone Hydrochloride Production Specifications

For applications requiring radiolabeled pelrinone, a published synthesis protocol describes the preparation of [14C]pelrinone hydrochloride [1]. Two batches were produced, yielding a combined overall yield of 15.6% from [14C]sodium cyanide starting material [1]. The specific activities achieved were 66.2 ± 1.5 µCi/mg and 64.2 ± 1.9 µCi/mg, with radiochemical purities of 98.8% and 98.0%, respectively [1]. While no direct comparator data are provided, these metrics establish a baseline for expected yield and purity when procuring custom-synthesized radiolabeled pelrinone for metabolic or binding studies.

Radiochemistry Synthesis Quality Control

Pelrinone Hydrochloride: Evidence-Based Research and Industrial Application Scenarios


Thrombosis and Platelet Aggregation Research Requiring PDE3 Inhibitor with Defined In Vivo Antithrombotic Activity

Pelrinone hydrochloride is suited for in vivo thrombosis studies where a PDE3 inhibitor with established antithrombotic efficacy in canine coronary thrombosis models is required. At 5.0 mg/kg i.v., pelrinone reduces thrombus mass to 21.3 ± 8.3 mg (vehicle: 32.0 ± 5.8 mg) and decreases occlusion incidence to 50% (vehicle: 90%), providing a quantifiable benchmark for comparative pharmacology [1]. The compound's demonstrated synergy with α2-adrenergic antagonists (thrombus mass reduced to 1.0 ± 0.5 mg with yohimbine co-administration) makes it particularly valuable for investigating combination antithrombotic strategies [1].

PDE3 Isoform Pharmacology Studies Requiring a Tool Compound with Partial Adenosine Dependence

Pelrinone's platelet aggregation inhibitory activity is partially reversible by adenosine deaminase pretreatment, distinguishing it from AY-31,390 (minimal reversal) and positioning it between milrinone (greater reversal) and AY-31,390 in terms of adenosine dependence [1]. This property enables researchers to dissect the relative contributions of PDE3 inhibition versus adenosine-mediated signaling pathways in platelet function assays. The compound's IC50 values for collagen-induced aggregation (13.3 µM) and arachidonic acid-induced aggregation (2.8 µM) provide well-defined concentration benchmarks for in vitro experimental design [1].

Cross-Species Pharmacokinetic and Metabolism Studies Requiring Compound with Documented Species Variability

Pelrinone's extensively characterized pharmacokinetic profile across six species (mouse, rat, rabbit, dog, monkey, and human) makes it a reference compound for investigating species-dependent drug disposition [1]. The 4- to 10-fold difference in elimination half-life between humans (1–2 hours) and rodents/dogs (8–10 hours) provides a clear signal for validating in vitro-in vivo extrapolation (IVIVE) models and assessing the predictive value of preclinical pharmacokinetic data [1]. The absence of detectable metabolites in dog and human urine, contrasted with unconjugated metabolites in rodent urine, further supports its use in comparative metabolism studies [1].

Quote Request

Request a Quote for Pelrinone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.